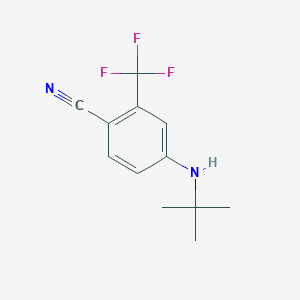![molecular formula C10H10O7S B12534989 Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate CAS No. 651705-81-6](/img/structure/B12534989.png)
Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate is an organic compound with the molecular formula C10H10O7S It is a derivative of cinnamic acid, featuring a sulfooxy group and a hydroxy group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate typically involves the esterification of 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding propanoate.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-[3-oxo-4-(sulfooxy)phenyl]prop-2-enoate.
Reduction: Formation of Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the hydroxy group.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate exerts its effects involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the sulfooxy group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations that enhance its activity or lead to the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-[3-hydroxy-4-methoxyphenyl]prop-2-enoate: Similar structure but with a methoxy group instead of a sulfooxy group.
Methyl 3-[3-hydroxy-4-nitrophenyl]prop-2-enoate: Contains a nitro group instead of a sulfooxy group.
Methyl 3-[3-hydroxy-4-chlorophenyl]prop-2-enoate: Features a chloro group in place of the sulfooxy group.
Uniqueness
Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate is unique due to the presence of the sulfooxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility in water and its ability to participate in specific biochemical interactions, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
651705-81-6 |
|---|---|
Molekularformel |
C10H10O7S |
Molekulargewicht |
274.25 g/mol |
IUPAC-Name |
methyl 3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O7S/c1-16-10(12)5-3-7-2-4-9(8(11)6-7)17-18(13,14)15/h2-6,11H,1H3,(H,13,14,15) |
InChI-Schlüssel |
FAMHVGCNAFMKMZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC1=CC(=C(C=C1)OS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


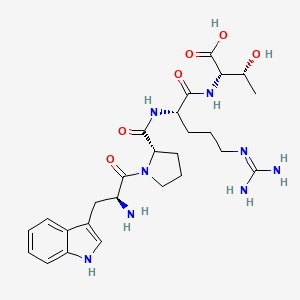
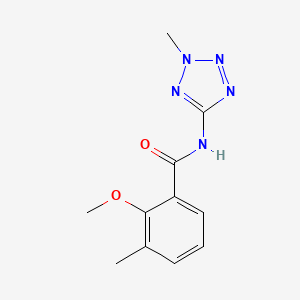
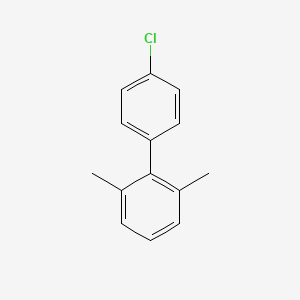
![1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12534950.png)

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)
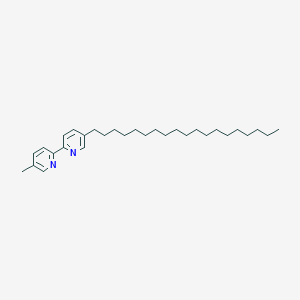
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)

![3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12535008.png)
